molecular formula C15H15N2O3P B3821159 4,4'-(methylphosphoryl)dibenzamide

4,4'-(methylphosphoryl)dibenzamide

Cat. No.: B3821159
M. Wt: 302.26 g/mol
InChI Key: UZQPEEGTWAQHEB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4,4'-(Methylphosphoryl)dibenzamide is a synthetic aromatic compound characterized by two benzamide groups linked via a methylphosphoryl (-PO(CH₃)-) bridge.

Properties

IUPAC Name

4-[(4-carbamoylphenyl)-methylphosphoryl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N2O3P/c1-21(20,12-6-2-10(3-7-12)14(16)18)13-8-4-11(5-9-13)15(17)19/h2-9H,1H3,(H2,16,18)(H2,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZQPEEGTWAQHEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CP(=O)(C1=CC=C(C=C1)C(=O)N)C2=CC=C(C=C2)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N2O3P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Key Observations :

  • Pentamidine replaces amide with amidine groups, increasing basicity and solubility in water .
  • HFHA incorporates fluorinated and hydroxyl groups, improving solubility in polar aprotic solvents (e.g., DMF) .
2.3. Physicochemical Properties
Property This compound Pentamidine Isethionate Letrozole Impurity D HFHA 4,4'-[Hexanediyloxy]dibenzamide
Molecular Weight ~300–350 (estimated) 592.68 321.12 Not provided 356
Melting Point Not available 188–194°C Not available Not provided Not available
Solubility Polar aprotic solvents (expected) Water, ethanol Organic solvents DMF, NMP, EGME Low water solubility
Thermal Stability High (phosphoryl groups) Moderate Moderate High (fluorinated) Moderate

Key Findings :

  • Pentamidine’s solubility in water and ethanol aligns with its pharmaceutical use .
  • HFHA ’s fluorinated structure enhances thermal stability, making it suitable for high-performance materials .
  • The methylphosphoryl variant likely exhibits superior thermal stability compared to ether-linked analogs due to the robustness of P–O bonds.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4,4'-(methylphosphoryl)dibenzamide
Reactant of Route 2
Reactant of Route 2
4,4'-(methylphosphoryl)dibenzamide

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